Methyl benzo[d]oxazole-2-carboxylate

Catalog No.
S803361
CAS No.
27383-86-4
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl benzo[d]oxazole-2-carboxylate

CAS Number

27383-86-4

Product Name

Methyl benzo[d]oxazole-2-carboxylate

IUPAC Name

methyl 1,3-benzoxazole-2-carboxylate

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3

InChI Key

YDKNBNOOCSNPNS-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=CC=CC=C2O1

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2O1

Methyl benzo[d]oxazole-2-carboxylate is a key heterocyclic building block widely used as a synthetic intermediate in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active agents and functional materials like electroluminescent layers for organic light-emitting diodes (OLEDs). This specific compound provides the core benzoxazole motif pre-functionalized with a methyl ester group at the 2-position, a feature that directly influences its reactivity, processability, and suitability as a precursor compared to other analogs.

While structurally similar, substituting Methyl benzo[d]oxazole-2-carboxylate with close analogs like the ethyl ester or the parent carboxylic acid can lead to significant deviations in process outcomes. The choice of ester group (methyl vs. ethyl) can quantitatively alter reaction yields depending on the specific synthetic methodology employed, making them non-interchangeable for a validated process seeking maximum efficiency. Furthermore, opting for the precursor, Benzo[d]oxazole-2-carboxylic acid, introduces a mandatory and often resource-intensive chemical activation or esterification step that is bypassed by using the commercially available methyl ester, directly impacting workflow efficiency, reagent costs, and purification complexity.

Superior Thermal Stability for Enhanced Process Control

Methyl benzo[d]oxazole-2-carboxylate exhibits a higher and sharper melting point range compared to its most common analogs, indicating greater thermal stability and crystalline purity. Its melting point of 95.2-97.2 °C is distinctly higher than that of Ethyl benzo[d]oxazole-2-carboxylate (88-92.4 °C) and significantly more stable than Benzo[d]oxazole-2-carboxylic acid, which melts with decomposition at a lower temperature of 71-72 °C.

Evidence DimensionMelting Point (°C)
Target Compound Data95.2-97.2
Comparator Or BaselineEthyl benzo[d]oxazole-2-carboxylate: 88-92.4; Benzo[d]oxazole-2-carboxylic acid: 71-72 (decomp.)
Quantified Difference~5-7 °C higher than ethyl ester; >23 °C higher and more stable than carboxylic acid.
ConditionsStandard melting point determination.

The enhanced thermal stability is critical for reproducibility in high-temperature reactions or melt-processing applications, reducing the risk of degradation and ensuring consistent material handling.

Streamlined Workflow as a Pre-Activated Intermediate for Amidation

As a methyl ester, this compound serves as a pre-activated form of the corresponding carboxylic acid, ready for direct nucleophilic substitution reactions such as amidation or transesterification. In contrast, Benzo[d]oxazole-2-carboxylic acid requires a separate, preceding activation step (e.g., conversion to an acyl chloride or use of peptide coupling reagents like HBTU) to achieve similar reactivity, adding time, cost, and complexity to the synthetic workflow.

Evidence DimensionRequired Synthetic Steps for Amidation
Target Compound Data1 step (Direct reaction with amine)
Comparator Or BaselineBenzo[d]oxazole-2-carboxylic acid: 2+ steps (Activation, then reaction with amine)
Quantified DifferenceEliminates at least one full synthetic and purification cycle.
ConditionsStandard amidation synthesis protocols.

Procuring the methyl ester saves significant time, reagents, and labor in multi-step syntheses, making it the cost-effective choice for library synthesis and process scale-up.

Route-Dependent Yield Optimization vs. Ethyl Ester Analog

The choice between methyl and ethyl esters can be a critical parameter for yield optimization depending on the synthetic route. In a visible light-mediated oxidative cyclization, the precursor to Ethyl benzo[d]oxazole-2-carboxylate provided a significantly higher isolated yield (78%) compared to the precursor for the target methyl ester (51%).

Evidence DimensionIsolated Yield (%)
Target Compound Data51
Comparator Or BaselineEthyl benzo[d]oxazole-2-carboxylate: 78
Quantified DifferenceEthyl ester precursor yields 1.5x more product than methyl ester precursor in this specific reaction.
ConditionsVisible light (427 nm) photochemical cyclization of corresponding glycine derivatives using 1,8-dihydroxyanthraquinone and CuI.

This data allows a procurement decision to be precisely matched to a planned synthesis, enabling the selection of the ethyl ester for photochemical routes to maximize efficiency, while reserving the methyl ester for other applications where its thermal or reactivity profile is superior.

High-Throughput Synthesis of Bioactive Benzoxazole Amide Libraries

Due to its pre-activated nature, this compound is the optimal starting material for the rapid, parallel synthesis of diverse amide libraries for drug discovery screening. Its ability to react directly with various amines without a prior activation step streamlines the workflow, reduces reagent usage, and simplifies purification compared to starting with the carboxylic acid.

Precursor for Thermally Demanding Material Synthesis

The compound's superior thermal stability, as evidenced by its higher melting point compared to close analogs, makes it a more reliable precursor for syntheses conducted at elevated temperatures or for materials intended for high-temperature applications, such as OLED components or specialty polymers.

Core Building Block for Anti-Allergic and Neuro-Inflammatory Agents

This specific ester has been documented as a key intermediate in the synthesis of pharmacologically active agents, including those with anti-allergic and neuro-anti-inflammatory properties. Its well-defined structure and reactivity provide a reliable starting point for multi-step syntheses targeting these therapeutic areas.

XLogP3

2.1

Wikipedia

Methyl 1,3-benzoxazole-2-carboxylate

Dates

Last modified: 08-16-2023

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